molecular formula C14H15NO2 B4708359 N-(2-methoxyethyl)naphthalene-2-carboxamide

N-(2-methoxyethyl)naphthalene-2-carboxamide

Cat. No.: B4708359
M. Wt: 229.27 g/mol
InChI Key: CMAIWMRZGOWSPV-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with a 2-methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require mild heating to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient and reproducible results. The use of high-purity starting materials and stringent control of reaction parameters are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions vary depending on the desired transformation but generally involve appropriate solvents, controlled temperatures, and reaction times to achieve optimal results.

Major Products Formed

The major products formed from these reactions include oxidized naphthalene derivatives, reduced naphthalene derivatives, and substituted naphthalene compounds. These products can be further characterized and utilized in various applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as an anti-Alzheimer’s agent, it inhibits the enzymatic activities of BChE and MAO-B, which are implicated in the pathogenesis of Alzheimer’s disease. The compound’s ability to cross the blood-brain barrier and its selective inhibition of these enzymes contribute to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methoxyethyl)naphthalene-2-carboxamide include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications. Additionally, its selective inhibition of key enzymes and antimicrobial activity set it apart from other similar compounds .

Properties

IUPAC Name

N-(2-methoxyethyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-9-8-15-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAIWMRZGOWSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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